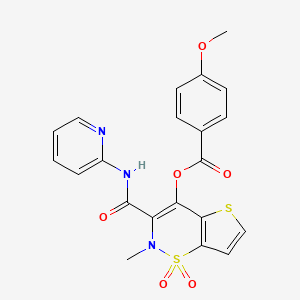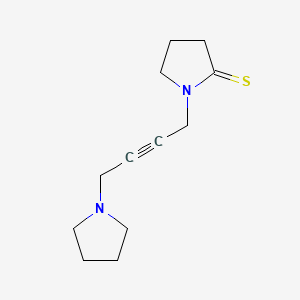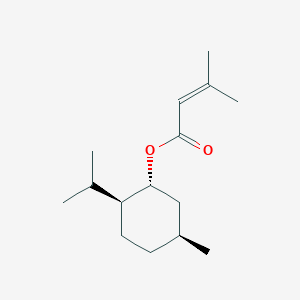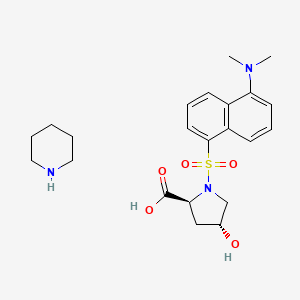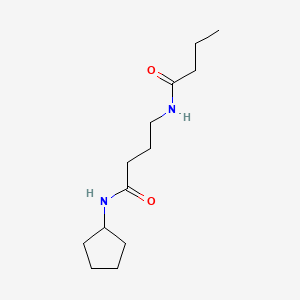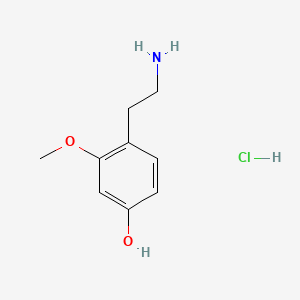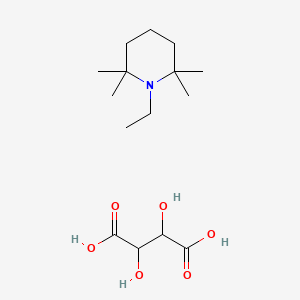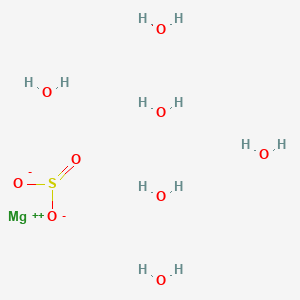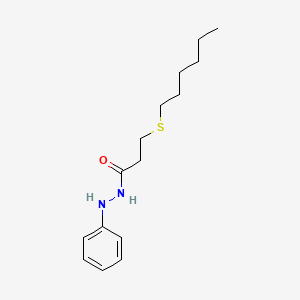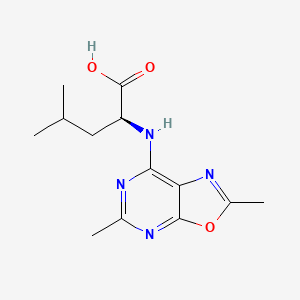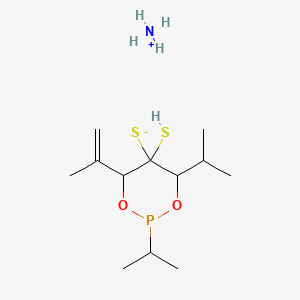
2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt is a complex organophosphorus compound It is characterized by the presence of isopropyl groups, a mercapto group, and a dioxaphosphorinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt typically involves the reaction of phosphorus trichloride with isopropyl alcohol to form tris(isopropyl)phosphite. This intermediate is then reacted with sulfur to introduce the mercapto group, followed by cyclization to form the dioxaphosphorinane ring. The final step involves the addition of ammonium salt to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkyl or aryl substituted derivatives.
Scientific Research Applications
2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, its unique structure allows it to interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(isopropyl)-1,3,2-dioxaphosphorinane: Lacks the mercapto group.
2,4,6-Tris(tert-butyl)-5-mercapto-1,3,2-dioxaphosphorinane: Contains tert-butyl groups instead of isopropyl groups.
2,4,6-Tris(isopropyl)-5-hydroxy-1,3,2-dioxaphosphorinane: Contains a hydroxy group instead of a mercapto group.
Uniqueness
2,4,6-Tris(isopropyl)-5-mercapto-1,3,2-dioxaphosphorinane 5-sulphide, ammonium salt is unique due to the presence of both the mercapto group and the dioxaphosphorinane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6200-26-6 |
|---|---|
Molecular Formula |
C12H26NO2PS2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
azanium;2,4-di(propan-2-yl)-6-prop-1-en-2-yl-5-sulfanyl-1,3,2-dioxaphosphinane-5-thiolate |
InChI |
InChI=1S/C12H23O2PS2.H3N/c1-7(2)10-12(16,17)11(8(3)4)14-15(13-10)9(5)6;/h8-11,16-17H,1H2,2-6H3;1H3 |
InChI Key |
HTEYOQBGPKUPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C(OP(O1)C(C)C)C(=C)C)(S)[S-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


